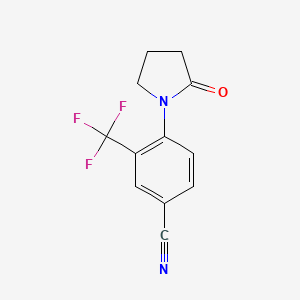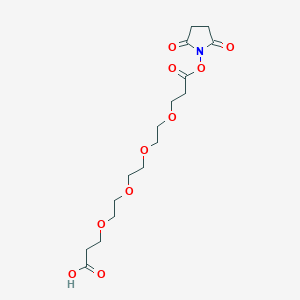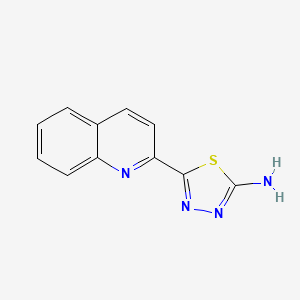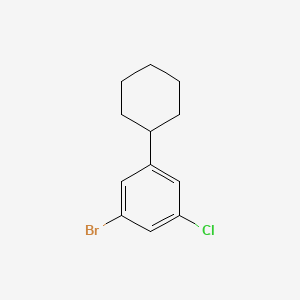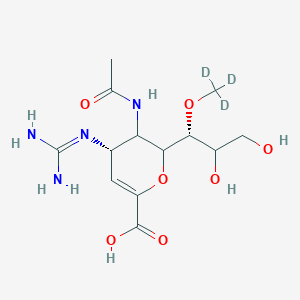
203120-17-6 (Unlabeled)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Laninamivir-d3 involves several steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the core structure followed by the introduction of specific functional groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Laninamivir-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Laninamivir-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of neuraminidase inhibitors.
Biology: Employed in biological studies to understand the mechanism of action of neuraminidase inhibitors and their effects on viral replication.
Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly influenza.
Industry: Utilized in the development of antiviral drugs and in the quality control of pharmaceutical products
Mécanisme D'action
Laninamivir-d3 exerts its effects by inhibiting the activity of the neuraminidase enzyme. This enzyme is crucial for the release of new viral particles from infected cells. By blocking neuraminidase, Laninamivir-d3 prevents the spread of the virus within the host. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are related to viral replication and release .
Comparaison Avec Des Composés Similaires
Laninamivir-d3 is compared with other neuraminidase inhibitors such as:
Oseltamivir: Another neuraminidase inhibitor used to treat influenza. Laninamivir-d3 is unique in its longer duration of action and higher potency against certain strains of the virus.
Zanamivir: Similar to Laninamivir-d3, but differs in its administration route and pharmacokinetic properties.
Peramivir: Another neuraminidase inhibitor with different pharmacological properties and clinical applications.
These comparisons highlight the uniqueness of Laninamivir-d3 in terms of its potency, duration of action, and specific applications .
Propriétés
Formule moléculaire |
C13H22N4O7 |
|---|---|
Poids moléculaire |
349.35 g/mol |
Nom IUPAC |
(4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R)-2,3-dihydroxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7?,9?,10+,11?/m0/s1/i2D3 |
Clé InChI |
QNRRHYPPQFELSF-PTZYFUDMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O[C@@H](C1C([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O |
SMILES canonique |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
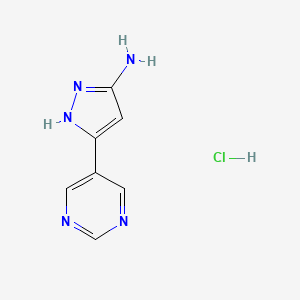
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
![3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine](/img/structure/B13706954.png)
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13706955.png)
